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E7090 Succinate: A Comparative Analysis of
Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the kinase selectivity profile of E7090 succinate, a potent and selective inhibitor of Fibroblast

Growth Factor Receptors (FGFRs), against other tyrosine kinases.

E7090 succinate (tasurgratinib) is an orally available, small-molecule inhibitor targeting

FGFR1, FGFR2, and FGFR3, which are key drivers in various cancers.[1][2] Understanding its

selectivity is crucial for predicting both its therapeutic efficacy and potential off-target effects.

This guide provides a detailed comparison of E7090 succinate's inhibitory activity against a

broad panel of tyrosine kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of E7090 Succinate
E7090 succinate demonstrates high potency against its primary targets, with IC50 values of

0.71 nM, 0.50 nM, and 1.2 nM for FGFR1, FGFR2, and FGFR3, respectively.[3] Its activity

against FGFR4 is significantly lower, with an IC50 of 120 nM. A comprehensive cross-reactivity

profiling against a panel of 93 human kinases revealed a high degree of selectivity.[3][4]

Notably, besides the FGFR family, only three other tyrosine kinases—RET, DDR2, and FLT1—

were inhibited with an IC50 value below 10 nM.[5]
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The following table summarizes the inhibitory activity of E7090 succinate against its primary

targets and selected off-targets.

Kinase Target IC50 (nM)

FGFR1 0.71

FGFR2 0.50

FGFR3 1.2

FGFR4 120

RET <10

DDR2 <10

FLT1 (VEGFR1) <10

Table 1: Inhibitory Potency (IC50) of E7090 Succinate against selected Tyrosine Kinases. Data

compiled from publicly available research.[3][5]

Experimental Protocols
The determination of the kinase inhibitory activity of E7090 succinate was performed using a

biochemical kinase inhibition assay. The following is a detailed description of the methodology

employed.

Cell-Free Kinase Inhibition Assay
A cell-free kinase inhibition assay was utilized to determine the half-maximal inhibitory

concentration (IC50) of E7090 succinate against a panel of 93 human kinases. This type of

assay measures the direct effect of the compound on the enzymatic activity of purified kinases.

Materials:

E7090 succinate

Purified recombinant human kinases
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ATP (Adenosine triphosphate)

Specific peptide substrates for each kinase

Assay buffer

Detection reagents

Procedure:

Compound Preparation: E7090 succinate was serially diluted in dimethyl sulfoxide (DMSO)

to create a range of concentrations.

Kinase Reaction: The kinase reactions were performed in a 384-well plate format. Each well

contained the purified kinase, the specific peptide substrate, and ATP in an appropriate

assay buffer.

Inhibition: E7090 succinate at various concentrations was added to the reaction wells.

Control wells containing DMSO without the inhibitor were included to determine the 100%

kinase activity.

Incubation: The reaction plates were incubated at a controlled temperature to allow the

kinase to phosphorylate its substrate.

Detection: Following incubation, a detection reagent was added to quantify the amount of

phosphorylated substrate. The specific detection method was not detailed in the available

resources, but commonly used methods include radiometric assays (measuring

incorporation of 32P-ATP or 33P-ATP) or fluorescence/luminescence-based assays that

measure the product or ATP consumption.

Data Analysis: The signal from each well was measured using a plate reader. The

percentage of kinase inhibition was calculated relative to the DMSO control. The IC50 values

were then determined by plotting the percent inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Below is a diagram illustrating the general workflow for a biochemical kinase inhibition assay.
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Caption: Workflow of a typical biochemical kinase inhibition assay.

Signaling Pathway Context
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E7090 succinate primarily targets the FGFR signaling pathway. Aberrant activation of this

pathway, through mutations, amplifications, or fusions of the FGFR genes, is implicated in the

development and progression of various cancers. By inhibiting FGFR1, 2, and 3, E7090
succinate can block downstream signaling cascades, such as the MAPK and PI3K/Akt

pathways, thereby inhibiting tumor cell proliferation, survival, and angiogenesis. The high

selectivity of E7090 succinate for FGFRs over other tyrosine kinases is a desirable

characteristic, as it may lead to a more favorable safety profile with fewer off-target side effects.

The following diagram illustrates the targeted FGFR signaling pathway and the point of

inhibition by E7090 succinate.
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Caption: Inhibition of the FGFR signaling pathway by E7090 succinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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